

"Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate IUPAC name"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B1424455

[Get Quote](#)

An In-depth Technical Guide to **Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate**

Abstract

Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic pyrazolo[1,5-a]pyridine core is a "drug-like" scaffold found in several clinically investigated compounds.^[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications. We delve into the mechanistic basis for its synthesis, explore its potential for chemical diversification, and highlight its role as a key intermediate in the development of novel therapeutic agents, particularly in the field of antitubercular research.^{[1][2]} This document serves as a technical resource for researchers and professionals engaged in synthetic chemistry and pharmaceutical development.

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold

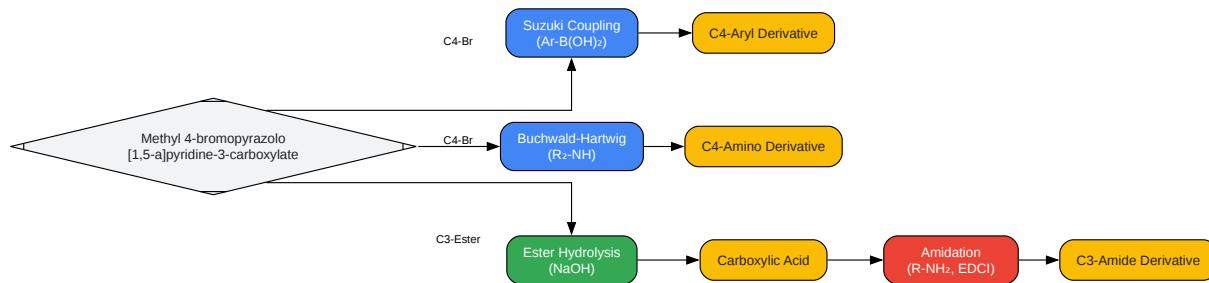
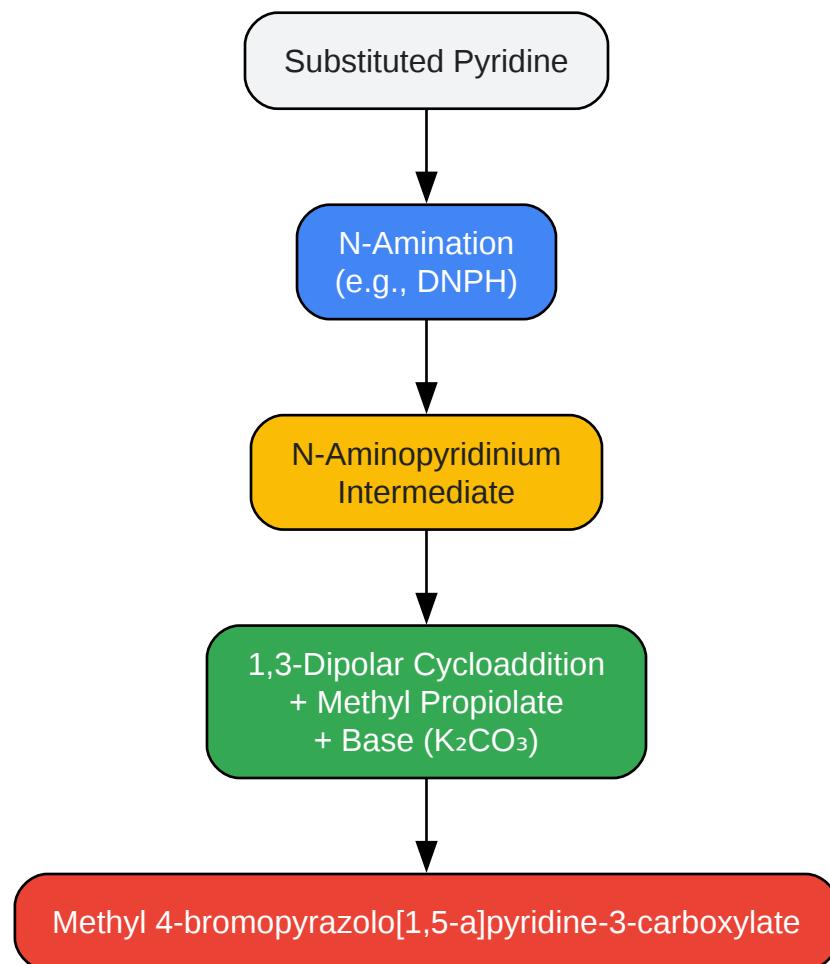
The pyrazolo[1,5-a]pyridine moiety is a fused heterocyclic system that has garnered substantial attention in pharmaceutical sciences. It is considered a bioisostere of indole and purine, sharing similar spatial and electronic properties, which allows it to interact with a wide range of biological targets.^[1] This scaffold is present in drugs like Ibdilast (an anti-inflammatory and neuroprotective agent) and has been explored for its utility in developing inhibitors for various enzymes and receptors.^[1]

Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate emerges as a particularly valuable derivative. The strategic placement of three key functional groups—a bromine atom, a methyl ester, and the fused nitrogenous core—provides a versatile platform for synthetic elaboration, making it a cornerstone intermediate for building diverse molecular libraries.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational for its use in research and development.

Property	Value	Source(s)
IUPAC Name	Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate	[3]
CAS Number	1062368-71-1	[4][5]
Molecular Formula	C ₉ H ₇ BrN ₂ O ₂	[5]
Molecular Weight	255.07 g/mol	[5]
Appearance	White to light yellow solid	[6]
Purity	Typically ≥97%	[5]
Storage	Room temperature, sealed in dry conditions	[5][7]
Solubility	Low in water; soluble in DMSO and other organic solvents	[8]



Synthesis and Mechanistic Insights

The construction of the pyrazolo[1,5-a]pyridine core is most effectively achieved through a [3+2] annulation-aromatization sequence, specifically a 1,3-dipolar cycloaddition. This approach offers high regioselectivity and is a cornerstone of modern heterocyclic chemistry.

Core Synthesis Strategy

The most common pathway involves two primary steps:

- N-Amination of a Pyridine Precursor: A substituted pyridine is activated by amination on the ring nitrogen. Reagents like O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or hydroxylamine-O-sulfonic acid are used to form an N-aminopyridinium salt. This step is critical as it generates the 1,3-dipole required for the subsequent cycloaddition.[1][8]
- 1,3-Dipolar Cycloaddition: The N-aminopyridinium salt reacts with an electron-deficient alkyne, such as methyl propiolate. The reaction proceeds via a cycloaddition mechanism, followed by aromatization to yield the stable, fused pyrazolo[1,5-a]pyridine ring system.[1][8] The choice of a base like potassium carbonate (K_2CO_3) is crucial to deprotonate the N-aminopyridinium salt *in situ*, forming the ylide that acts as the active 1,3-dipole.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemscene.com [chemscene.com]
- 8. Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate () for sale [vulcanchem.com]
- To cite this document: BenchChem. ["Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate IUPAC name"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1424455#methyl-4-bromopyrazolo-1-5-a-pyridine-3-carboxylate-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com